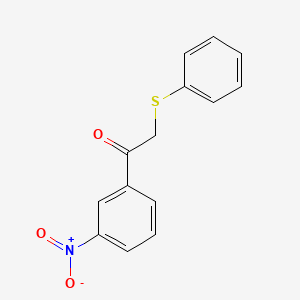![molecular formula C22H20Cl2N2O3 B4232499 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide](/img/structure/B4232499.png)
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide
Overview
Description
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide, also known as DCF, is a chemical compound that has been extensively researched for its potential application in various scientific fields. This compound is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes.
Mechanism of Action
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide is a potent inhibitor of the PKC family of enzymes, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This results in the inhibition of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, neuroprotection, and vasodilation. 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide has also been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor kappa B (NF-κB) pathway.
Advantages and Limitations for Lab Experiments
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide has several advantages for lab experiments, including its high potency and specificity for PKC inhibition. However, 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide, including the development of more potent and specific PKC inhibitors, the investigation of 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide's potential application in other scientific fields, including immunology and infectious diseases, and the development of new drug delivery systems for 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide. Additionally, further research is needed to investigate the potential toxicity of 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide and to develop safer dosing and administration protocols.
Scientific Research Applications
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide has been extensively researched for its potential application in various scientific fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. In neuroscience, 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide has been shown to have neuroprotective effects and has potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide has been shown to have vasodilatory effects and has potential application in the treatment of hypertension and other cardiovascular diseases.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-3-6-18(19(24)13-16)20-7-8-21(29-20)22(27)25-17-4-1-15(2-5-17)14-26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUOUSAZTZOGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4232417.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B4232424.png)
![3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4232430.png)

![2-[1-(3-chlorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4232448.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4232460.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4232468.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4232477.png)
![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-6'-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4232480.png)
![2-chloro-5-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4232502.png)
![2-{4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4232520.png)
![2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4232526.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4232534.png)